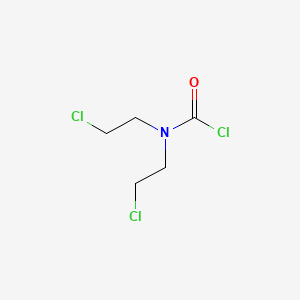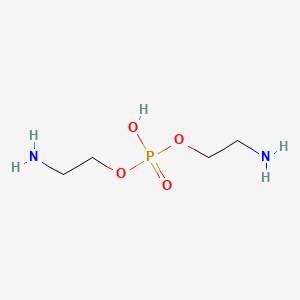
1-Bromo-4-cyclohexylbenzene
Overview
Description
1-Bromo-4-cyclohexylbenzene is an organic compound with the chemical formula C12H15Br. It is a colorless to light yellow crystal with a peculiar odor. This compound is solid at room temperature and is soluble in organic solvents such as ethanol and dimethylformamide . It is often used as a starting material or intermediate in organic synthesis, making it valuable in various chemical processes .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-cyclohexylbenzene plays a significant role in biochemical reactions, particularly in organic synthesis. It is often used as a starting material or intermediate in the synthesis of other organic compounds, such as drugs, dyes, and polymer materials . The compound interacts with various enzymes and proteins during these reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions are crucial for the formation of desired products in chemical syntheses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various chemical reactions. One notable reaction is free radical bromination, where the compound undergoes a series of steps involving the formation of a succinimidyl radical and subsequent substitution reactions . These reactions are essential for the compound’s role in organic synthesis and the formation of other organic compounds.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors in its application. The compound is typically stored in sealed, dry conditions at room temperature to maintain its stability Over time, it may undergo degradation, which can affect its efficacy in chemical reactions
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. The compound interacts with enzymes and cofactors during these reactions, facilitating the formation of desired products
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its solubility in organic solvents such as ethanol and dimethylformamide suggests that it can be transported and distributed within cells through these solvents . The compound’s interactions with transporters or binding proteins and its localization or accumulation within cells remain to be studied.
Preparation Methods
1-Bromo-4-cyclohexylbenzene can be synthesized through several methods:
Chemical Reactions Analysis
1-Bromo-4-cyclohexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-Bromo-4-cyclohexylbenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including drugs, dyes, and polymer materials.
Pharmaceuticals: The compound serves as a pharmaceutical intermediate, aiding in the development of new drugs.
Organic Light-Emitting Diodes (OLEDs): It is utilized in the production of OLEDs, which are essential components in modern display technologies.
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclohexylbenzene involves its interaction with specific molecular targets and pathways. As an electrophilic compound, it can react with nucleophiles, leading to the formation of various products. The exact pathways depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-Bromo-4-cyclohexylbenzene can be compared with other similar compounds, such as:
4-Bromophenylcyclohexane: Similar in structure but differs in the position of the bromine atom.
4-Cyclohexylbromobenzene: Another structural isomer with different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-4-cyclohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJLEREXMVRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179794 | |
| Record name | 1-Bromo-4-cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25109-28-8 | |
| Record name | 1-Bromo-4-cyclohexylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25109-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-cyclohexylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25109-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-4-cyclohexylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-cyclohexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

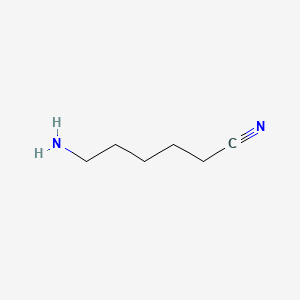
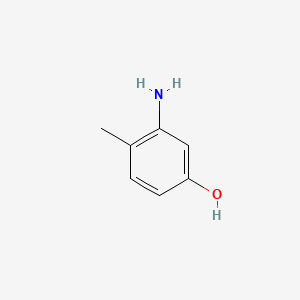

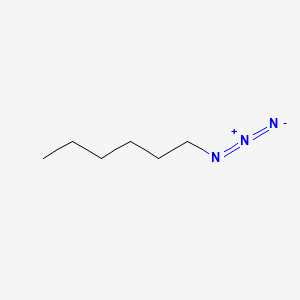
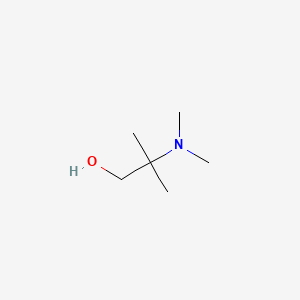
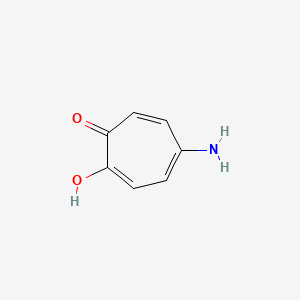
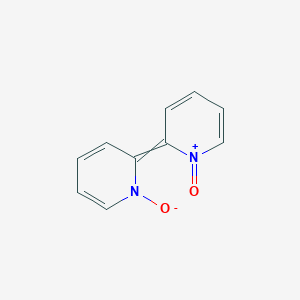
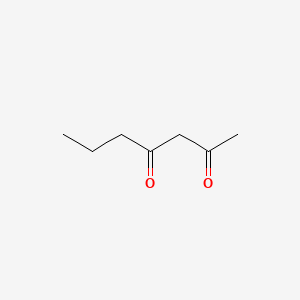

![2-[(pyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1265721.png)


